5-Methoxybenzo[b]thiophene-2-carboxylic acid

Catalog No.
S1898683
CAS No.
23046-02-8
M.F
C10H8O3S
M. Wt
208.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxybenzo[b]thiophene-2-carboxylic acid

CAS Number

23046-02-8

Product Name

5-Methoxybenzo[b]thiophene-2-carboxylic acid

IUPAC Name

5-methoxy-1-benzothiophene-2-carboxylic acid

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C10H8O3S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

CSMSEXYPAWBSCB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)O

5-Methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a carboxylic acid functional group attached to a benzo[b]thiophene backbone. Its molecular formula is C10H8O3SC_{10}H_{8}O_{3}S and it has a molecular weight of 208.23 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor of specific enzymes involved in cellular processes .

  • Potential Precursor Molecule

    The presence of a carboxylic acid group suggests 5-Methoxybenzo[b]thiophene-2-carboxylic acid could act as a precursor molecule for the synthesis of other molecules with interesting properties. Research on similar carboxylic acids often involves their conversion to esters, amides, or other functional groups ().

  • Bioisostere Scaffold

    The molecule contains a thiophene ring, a five-membered aromatic ring with a sulfur atom. Thiophene rings are present in many biologically active molecules. 5-Methoxybenzo[b]thiophene-2-carboxylic acid could potentially serve as a scaffold for the development of new drugs, as the thiophene ring may mimic the behavior of other functional groups in some biological processes ().

  • Material Science Applications

    The aromatic structure of 5-Methoxybenzo[b]thiophene-2-carboxylic acid suggests it may have potential applications in material science. Aromatic molecules are often used in the development of polymers, organic electronics, and other functional materials ().

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: This compound can form amides when reacted with amines, often facilitated by coupling agents such as HBTU (O-(7-Aza-1-hydroxybenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of bases like triethylamine .
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of substituted thiophenes.

Research indicates that 5-Methoxybenzo[b]thiophene-2-carboxylic acid exhibits significant biological activities. It has been identified as a potent inhibitor of Clk1/4 (CDC2-like kinase 1 and 4), which are important in regulating various cellular functions, including cell cycle progression and RNA splicing. This inhibition suggests potential therapeutic applications in cancer treatment and other diseases where these kinases are implicated .

The synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods:

  • Starting Materials: Ethyl thioglycolate and 2-fluoro-5-methoxybenzaldehyde are commonly used.
  • Three-Step Synthesis:
    • Formation of Ethyl Ester: Ethyl thioglycolate reacts with 2-fluoro-5-methoxybenzaldehyde in the presence of potassium carbonate to yield the ethyl ester.
    • Hydrolysis: The ethyl ester undergoes alkaline hydrolysis to produce the corresponding carboxylic acid.
    • Coupling Reactions: The acid can then be coupled with various amines to generate diverse derivatives .

5-Methoxybenzo[b]thiophene-2-carboxylic acid finds applications primarily in the field of medicinal chemistry. Its role as an inhibitor of Clk1/4 positions it as a candidate for drug development aimed at targeting specific types of cancers. Additionally, its structural characteristics make it a valuable scaffold for synthesizing other biologically active compounds .

Interaction studies have shown that 5-Methoxybenzo[b]thiophene-2-carboxylic acid interacts with specific proteins involved in cellular signaling pathways. The binding orientation and affinity towards Clk1/4 have been explored, indicating that modifications to its structure can significantly affect its biological activity. These studies are crucial for optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 5-Methoxybenzo[b]thiophene-2-carboxylic acid, each exhibiting unique properties:

Compound NameSimilarityUnique Features
4-Methoxybenzo[b]thiophene-2-carboxylic acid0.97Different position of methoxy group
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid0.93Additional methoxy group at the 6-position
5-Hydroxybenzo[b]thiophene-2-carboxylic acid0.93Hydroxyl group replacing methoxy
5,6-Diethoxybenzo[b]thiophene-2-carboxylic acid0.90Two ethoxy groups enhancing solubility
7-Hydroxybenzo[b]thiophene-2-carboxylic acid0.87Hydroxyl group at the 7-position

The uniqueness of 5-Methoxybenzo[b]thiophene-2-carboxylic acid lies in its specific inhibitory action on Clk1/4 and its potential for further modification to enhance biological activity, making it a promising candidate for further research and development in pharmacology .

XLogP3

2.8

Wikipedia

5-Methoxybenzo[b]thiophene-2-carboxylic acid

Dates

Modify: 2023-08-16

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